Hydroxyaspartic acid is derived from aspartic acid, an amino acid that is commonly found in proteins. It exists in several forms, including 3-hydroxyaspartic acid and β-hydroxyaspartic acid. These derivatives are often found in microorganisms and fungi, where they serve as peptide constituents or free amino acids. The classification of hydroxyaspartic acid falls under the category of β-amino acids, which are characterized by having an additional carbon atom in the backbone compared to standard α-amino acids.
The synthesis of hydroxyaspartic acid can be achieved through various methods:
These methods highlight the versatility in synthesizing hydroxyaspartic acid, catering to both laboratory and industrial needs.
Hydroxyaspartic acid is characterized by its unique molecular structure. The molecular formula for 3-hydroxyaspartic acid is C4H7NO4, indicating it contains four carbon atoms, seven hydrogen atoms, one nitrogen atom, and four oxygen atoms. The structure features:
The stereochemistry of hydroxyaspartic acid is crucial for its biological activity, with specific configurations affecting its interaction with enzymes and receptors.
Hydroxyaspartic acid participates in various chemical reactions:
These reactions underline the compound's significance in biochemical pathways and synthetic chemistry.
The mechanism of action for hydroxyaspartic acid primarily involves its role as a neurotransmitter or neuromodulator in the central nervous system. It has been shown to influence:
Research indicates that hydroxyaspartic acid may play a role in cognitive functions and neurodegenerative disease processes due to its interactions at synaptic sites .
Hydroxyaspartic acid exhibits several notable physical and chemical properties:
These properties make hydroxyaspartic acid suitable for various applications in biochemistry and pharmacology.
Hydroxyaspartic acid has numerous scientific applications:
Hydroxyaspartic acid (specifically L-threo-3-hydroxyaspartate and L-erythro-3-hydroxyaspartate) is biosynthesized primarily through enzymatic hydroxylation of aspartate or asparagine. In Escherichia coli, two distinct asparaginase enzymes drive this process: Asparaginase I (AnsA), a cytosolic enzyme, and Asparaginase II (AnsB), a periplasmic enzyme [2] [7]. The ansA gene encodes a 43 kDa polypeptide, while ansB is regulated by cyclic AMP receptor protein and anaerobic regulatory factors [2] [4]. Streptomyces species employ non-ribosomal peptide synthetase (NRPS) pathways, where aspartate hydroxylation occurs within multi-enzyme complexes during siderophore assembly (e.g., for iron-chelating molecules) [5]. Micrococcus denitrificans utilizes the β-hydroxyaspartate pathway when grown on glycollate, involving glyoxylate-L-aspartate aminotransferase and erythro-β-3-hydroxyaspartate aldolase to convert glyoxylate to oxaloacetate [1].
Table 1: Microbial Biosynthesis Pathways for Hydroxyaspartic Acid
Organism | Key Enzyme(s) | Precursor | Product Stereochemistry |
---|---|---|---|
Escherichia coli | Asparaginase I (AnsA), Asparaginase II (AnsB) | L-Asparagine | L-threo / L-erythro |
Streptomyces spp. | NRPS-Integrated Hydroxylase | L-Aspartate | L-threo |
Micrococcus denitrificans | Erythro-β-3-hydroxyaspartate aldolase | Glyoxylate | erythro |
Asparagine hydroxylases catalyze the stereospecific incorporation of a hydroxyl group at the β-carbon of aspartate/asparagine. These enzymes belong to the non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase family [5]. They require molecular oxygen, Fe²⁺, and α-ketoglutarate as co-substrates, producing succinate and CO₂ as byproducts [5] [8]. In E. coli, hydroxylation occurs post-translationally during siderophore biosynthesis, ensuring precise stereocontrol (L-threo configuration). The enzyme’s active site contains a conserved HX(D/E)…H motif that coordinates iron and substrate orientation [5]. Arthrinium phaeosperum naturally produces threo-3-hydroxyaspartic acid, though its biosynthetic enzymes remain uncharacterized [1].
Table 2: Enzymatic Characteristics of Asparagine Hydroxylases
Property | Non-Heme Fe(II)/α-KG Dioxygenases |
---|---|
Cofactors | Fe²⁺, O₂, α-ketoglutarate (α-KG) |
Reaction Byproducts | Succinate, CO₂ |
Active Site Motif | HX(D/E)≈50–60 residues≈H |
Stereospecificity | L-threo for siderophores; erythro in coagulation factors |
Genetic Origin | Stand-alone or NRPS-integrated domains |
High-yield hydroxyaspartic acid production relies on optimizing carbon-to-nitrogen (C:N) ratios, trace minerals, and induction strategies. Recombinant E. coli strains overexpressing ansA achieve 130-fold higher asparaginase activity under phosphate-limited conditions [2] [9]. Fermentation using Alcaligenes latus demonstrates that a C:N ratio of 12:1 and ionic strength of 0.2 M maximize product accumulation by minimizing nitrogen-dependent proteolysis [6]. One-pot systems co-express aspartate aminotransferase and hydroxylases in asparaginase-deficient strains, reducing metabolic cross-talk [9]. Bioconversion efficiencies reach 228 IU/mL culture fluid, with hydroxyaspartate constituting 50% of soluble cellular protein [4] [9]. Downstream processing employs mechanical lysis and polyethylene glycol (PEG)-mediated purification to isolate stereoisomerically pure products [6].
Table 3: Optimized Parameters for Microbial Production
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
C:N Ratio | 12:1 | Prevents nitrogen-limitation proteolysis |
Trace Iron | 0.1 mM FeSO₄ | Enhances hydroxylase activity |
Temperature | 33°C | Maximizes enzyme stability |
Induction | Heat shock (42°C, 5 h) | Increases recombinant protein expression |
Ionic Strength | 0.2 M | Stabilizes substrate binding |
Asparaginase-deficient strains eliminate competing reactions that degrade asparagine/aspartate. E. coli GU16 is a model strain with deletions in ansA, ansB, and aspartase genes, impairing asparagine catabolism [2] [9]. Complementing GU16 with plasmid-encoded ansA (pDK1/pDK2) restores aspartate utilization and boosts hydroxyaspartate synthesis [2]. Pseudomonas fluorescens is engineered to secrete L-asparaginase II via periplasmic targeting sequences, achieving 40-fold higher activity than wild-type strains [9]. CRISPR-Cas9-mediated knockout of pyrF in P. fluorescens* reduces uracil interference, increasing product purity [9]. Codon optimization of hydroxylase genes (e.g., hyuA) enhances expression kinetics in Saccharomyces cerevisiae, linking hydroxyaspartate to 3-hydroxypropionic acid biosynthesis [10].
Table 4: Genetically Engineered Microbial Strains for Enhanced Production
Strain | Genetic Modification | Production Increase |
---|---|---|
E. coli GU16/pDK2 | ansA overexpression plasmid | 130× asparaginase I |
P. fluorescens ΔpyrF | Uracil biosynthesis knockout | 40× asparaginase II |
S. cerevisiae thTAM-47 | Codon-optimized hyuA + dynamic phosphatase control | 4.2× 3-hydroxypropionate (derived pathway) |
A. latus ATCC 29714 | Native growth-associated PHB pathway | 80% cell dry weight |
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